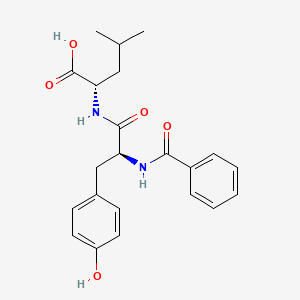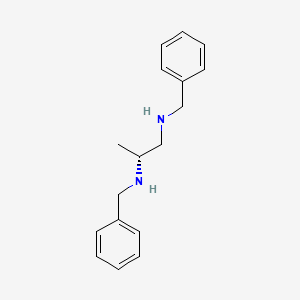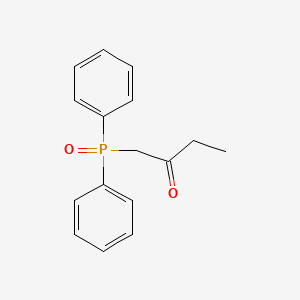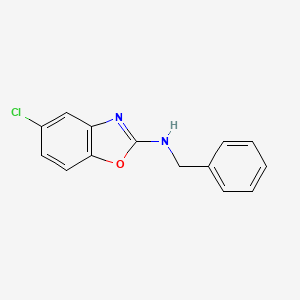
2-(Benzylamino)-5-chlorobenzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-5-chloro-1,3-benzoxazol-2-amine is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazole ring substituted with a benzyl group and a chlorine atom, making it a valuable scaffold for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-benzyl-5-chloro-1,3-benzoxazol-2-amine can be synthesized through a multi-step process. One common method involves the reaction of 5-chloro-2-mercaptobenzoxazole with oxalyl chloride in dichloromethane, followed by the addition of N,N-dimethylformamide and benzylamine . The reaction is typically carried out at low temperatures (0-5°C) and then warmed to room temperature for completion. The product is purified through chromatography to obtain a pure sample.
Industrial Production Methods
Industrial production of N-benzyl-5-chloro-1,3-benzoxazol-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-5-chloro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoxazole ring can undergo oxidation or reduction, leading to different derivatives.
Coupling Reactions: The benzyl group can participate in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to different functionalized benzoxazole compounds.
Applications De Recherche Scientifique
N-benzyl-5-chloro-1,3-benzoxazol-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing drugs with antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Biological Studies: Used in studying enzyme inhibition, receptor binding, and other biological interactions.
Material Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-benzyl-5-chloro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The benzoxazole ring can engage in π-π stacking or π-cation interactions with biological molecules, while the nitrogen and oxygen atoms can form hydrogen bonds . These interactions enable the compound to modulate various biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-chloro-1,3-benzoxazol-2-amine
- N-benzyl-1,3-benzoxazol-2-amine
- 5-chloro-2-morpholin-4-yl-1,3-benzoxazole
Uniqueness
N-benzyl-5-chloro-1,3-benzoxazol-2-amine is unique due to the presence of both a benzyl group and a chlorine atom on the benzoxazole ring. This combination enhances its chemical reactivity and biological activity compared to other similar compounds. The specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound in drug discovery and development.
Propriétés
Numéro CAS |
78749-89-0 |
|---|---|
Formule moléculaire |
C14H11ClN2O |
Poids moléculaire |
258.70 g/mol |
Nom IUPAC |
N-benzyl-5-chloro-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C14H11ClN2O/c15-11-6-7-13-12(8-11)17-14(18-13)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
Clé InChI |
PALYRMSPZVOLCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=NC3=C(O2)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14447153.png)
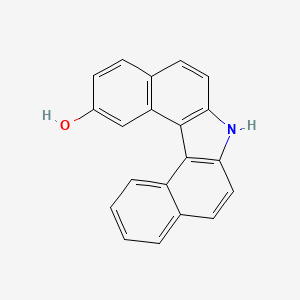
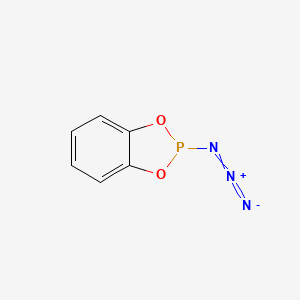
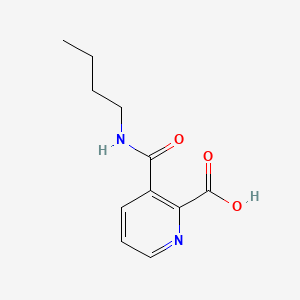
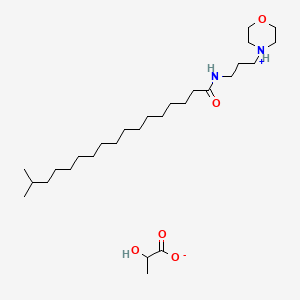
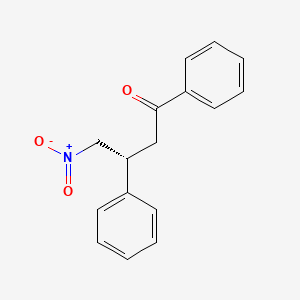
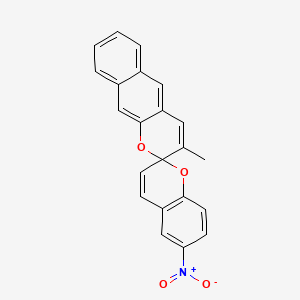
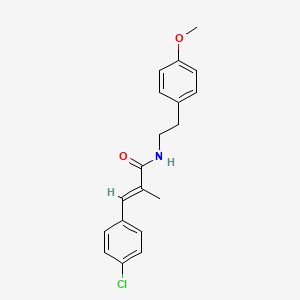
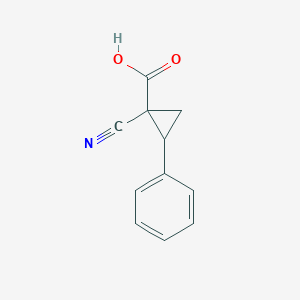
![(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14447240.png)
